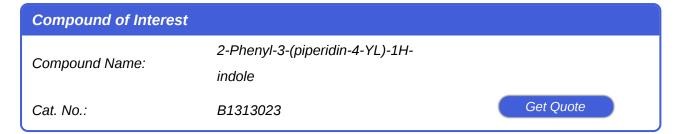


Structure-Activity Relationship of N-(piperidin-4-yl)benzamide Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The N-(piperidin-4-yl)benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(piperidin-4-yl)benzamide derivatives, focusing on their therapeutic applications as antitumor agents, prokinetic agents, and CCR3 antagonists. The information is presented to aid researchers in the design and development of novel therapeutics based on this privileged structure.

Comparative Analysis of Biological Activities

The biological activity of N-(piperidin-4-yl)benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide and piperidine moieties. The following table summarizes the key SAR findings and associated in vitro activities for representative compounds from different therapeutic areas.



Compound	Target/Activit y	Key Structural Features	In Vitro Activity (IC50)	Cell Line/Assay	Reference
10b	HIF-1α Activator (Antitumor)	4-chloro substitution on the benzamide phenyl ring.	0.12 μΜ	HepG2 cells	[1]
1 0j	HIF-1α Activator (Antitumor)	4-hydroxyl substitution on the benzamide phenyl ring.	0.13 μΜ	HepG2 cells	[1]
5h	Antitumor	4-chloro substitution on the benzamide phenyl ring.	2.57 μΜ	HepG2 cells	[2]
5.48 μM	A549 cells	[2]			
30.04 μΜ	HT-29 cells	[2]	-		
15	5-HT4 Receptor Agonist (Prokinetic)	4-amino-5-chloro-2-methoxybenz amide with a 1-(4-aminobutyl)pi peridin-4-ylmethyl substituent on the piperidine nitrogen.	6.47 nM	5-HT4 receptor binding assay	[3]



31	CCR3 Antagonist	N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide.	0.020 μΜ	Eotaxin- induced Ca2+ influx in CCR3- expressing cells	[4]
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Key Structure-Activity Relationship Insights Antitumor Activity (HIF-1α Activation)

Studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1α (HIF- 1α) have revealed critical SAR insights for antitumor applications.[1][2]

- Substitution on the Benzamide Phenyl Ring: The presence of a halogen (e.g., chlorine) or a
 hydroxyl group at the para-position of the phenyl ring is crucial for potent inhibitory bioactivity
 against cancer cell lines like HepG2.[1][2] For instance, compounds 10b (4-chloro) and 10j
 (4-hydroxyl) exhibit significant activity with IC50 values of 0.12 and 0.13 μM, respectively, in
 HepG2 cells.[1]
- Mechanism of Action: These compounds induce the expression of HIF-1α protein and its downstream target gene p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis of tumor cells.[1]

Prokinetic Activity (5-HT4 Receptor Agonism)

The N-(piperidin-4-yl)benzamide scaffold has been successfully modified to yield potent 5-HT4 receptor agonists with prokinetic effects for treating gastrointestinal disorders.[3][5]

- Benzamide Moiety: A 4-amino-5-chloro-2-methoxy substitution pattern on the benzamide ring is a common feature in potent 5-HT4 agonists.
- Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, compound 15, with a 1-(4-aminobutyl)piperidin-4-



ylmethyl group, demonstrates a high binding affinity for the 5-HT4 receptor (IC50: 6.47 nM). [3]

CCR3 Antagonism

Derivatives of N-(piperidin-4-yl)benzamide have also been identified as potent antagonists of the C-C chemokine receptor 3 (CCR3), a target for inflammatory diseases such as asthma.[4]

- Piperidine N-substituent: A large, lipophilic substituent on the piperidine nitrogen, such as a (6-fluoro-2-naphthyl)methyl group, is essential for high CCR3 inhibitory activity.[4]
- Benzamide and Piperidine Modifications: Further structural modifications, including replacing the piperidine with a more rigid 8-azabicyclo[3.2.1]octane ring and the benzamide with a biphenyl-2-carboxamide, led to the identification of highly potent antagonists like compound 31 (IC50 = 0.020 μM).[4]

Experimental Protocols In Vitro Antitumor Activity Assay (MTT Assay)

The antiproliferative activity of the N-(piperidin-4-yl)benzamide derivatives against various cancer cell lines (e.g., HepG2, A549, HT-29) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
- MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.
- Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO)
 is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

5-HT4 Receptor Binding Assay

The binding affinity of the derivatives to the 5-HT4 receptor is evaluated through competitive radioligand binding assays.[3]

- Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor are prepared.
- Binding Reaction: The membranes are incubated with a specific radioligand (e.g.,
 [3H]GR113808) and varying concentrations of the test compounds in a binding buffer.
- Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
- IC50 Determination: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, are determined by non-linear regression analysis.

CCR3 Inhibitory Activity (Calcium Influx Assay)

The ability of the compounds to antagonize the CCR3 receptor is assessed by measuring their inhibition of eotaxin-induced intracellular calcium mobilization in CCR3-expressing cells.[4]

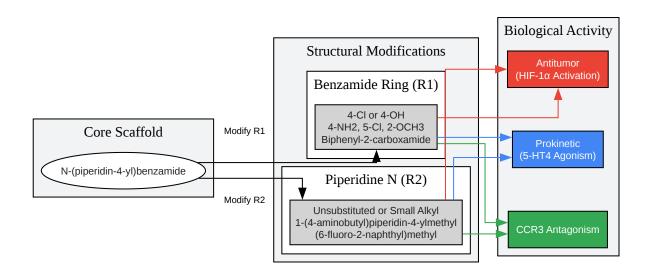
- Cell Loading: Cells expressing the CCR3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Incubation: The loaded cells are pre-incubated with various concentrations of the test compounds.



- Eotaxin Stimulation: The cells are then stimulated with a specific concentration of eotaxin, the natural ligand for CCR3.
- Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.
- IC50 Calculation: The IC50 values are calculated from the concentration-response curves for the inhibition of the eotaxin-induced calcium influx.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the N-(piperidin-4-yl)benzamide scaffold and their impact on directing the biological activity towards different therapeutic targets.



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Caption: SAR of N-(piperidin-4-yl)benzamide derivatives.



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